Fast Blue B Salt

Catalog No.
S596960
CAS No.
14263-94-6
M.F
C14 H12 Cl2 N4 O2 . Zn Cl2
M. Wt
475.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fast Blue B Salt

CAS Number

14263-94-6

Product Name

Fast Blue B Salt

IUPAC Name

4-(4-diazonio-3-methoxyphenyl)-2-methoxybenzenediazonium;dichlorozinc;dichloride

Molecular Formula

C14 H12 Cl2 N4 O2 . Zn Cl2

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C14H12N4O2.4ClH.Zn/c1-19-13-7-9(3-5-11(13)17-15)10-4-6-12(18-16)14(8-10)20-2;;;;;/h3-8H,1-2H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

GPPKNJIWDULNQH-UHFFFAOYSA-J

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl

Synonyms

3,3'-dimethoxybiphenyl-4,4'-bisdiazonium, dichloride of Fast Blue B, Fast Blue B, tetrachlorozincate(2-)(1:1) of Fast Blue B

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]#N)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

The exact mass of the compound 3,3'-Dimethoxybiphenyl-4,4'-di(diazonium) zinc chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. It belongs to the ontological category of organic chloride salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fast Blue B Salt (CAS 14263-94-6) is the zinc chloride double salt of 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium). In industrial and laboratory procurement, it is primarily sourced as a chromogenic coupling reagent for diagnostic assays, histochemistry, and forensic testing. The compound functions by undergoing rapid, specific coupling reactions with electron-rich aromatic compounds, such as phenols and naphthols, to precipitate stable azo dyes. The zinc double salt formulation is specifically selected over free diazonium alternatives to ensure extended shelf life at 2-8°C and safe handling during assay manufacturing [REFS-1, REFS-2].

Research Fit

Chromogenic detection of enzymatic activity on tissue sections and electrophoretic gels
Compatible with naphthyl phosphate and naphthyl acetate substrates
Low-background staining profile reported in Native PAGE esterase zymography

Substituting Fast Blue B Salt with other diazonium dyes or generic colorimetric reagents introduces severe performance and safety trade-offs. Utilizing unstabilized diazonium salts compromises process safety, as they are prone to rapid degradation and shock-sensitive decomposition. In histochemical applications, substituting with in-class alternatives like Fast Blue BB or Fast Blue RR results in significantly higher background staining, which obscures low-abundance enzyme bands and reduces assay reproducibility [1]. Furthermore, in forensic and agricultural cannabinoid screening, relying on standard generic reagents such as the Duquenois-Levine test reduces detection sensitivity by over two orders of magnitude, rendering trace analysis impossible without complex instrumentation [2].

Substitution Risk

Elevated non-specific background
Fast Blue BB or RR may produce higher background staining, reducing signal-to-noise ratio in gel-based assays.
Altered banding patterns
Different diazonium salts can yield shifted enzyme band profiles, potentially confounding isoform identification.
Divergent chromogenic kinetics
Reaction rates with specific enzyme-substrate pairs may vary, affecting reproducibility of staining intensity.

Assay Reproducibility: Background Staining in Esterase Detection

When visualizing esterase activity on Native Polyacrylamide gel electrophoresis (PAGE) using 2-naphthyl acetate, the choice of diazonium dye directly impacts the signal-to-noise ratio. Fast Blue B Salt demonstrates significantly less background staining (p < 0.0001) compared to its closest structural analogs, Fast Blue BB and Fast Blue RR[1].

Evidence DimensionBackground gel density (staining noise)
Target Compound DataFast Blue B Salt (0.12% solution)
Comparator Or BaselineFast Blue BB and Fast Blue RR (0.12% solutions)
Quantified DifferenceStatistically significant reduction in background density (p < 0.0001) for Fast Blue B.
ConditionsOvernight staining of Native PAGE gels incubated with 75 µM 2-naphthyl acetate.

Minimizing background noise prevents false-negative interpretations of low-abundance proteins and eliminates the need for aggressive destaining steps in diagnostic workflows.

Background vs. BB, RR
Head-to-head
Significantly lower background (p < 0.0001)
Supports low-background esterase zymography
Native PAGE, 0.12% dye, 2-naphthyl acetate

Handling and Storage: Reagent Stability via Zinc Double Salt Complexation

Free arenediazonium salts are notoriously unstable in their solid state, often requiring immediate use to prevent explosive decomposition or rapid degradation. Complexing 3,3'-dimethoxybiphenyl-4,4'-bis(diazonium) with zinc chloride to form Fast Blue B Salt stabilizes the molecule, preventing hazardous polymerization and allowing for safe commercial transport and long-term storage at 2-8°C [1].

Evidence DimensionSolid-state thermal and mechanical stability
Target Compound DataFast Blue B zinc double salt
Comparator Or BaselineUnstabilized arenediazonium salts
Quantified DifferenceEliminates shock-sensitive decomposition risk; stable for commercial storage at 2-8°C.
ConditionsSolid-state reagent storage and handling.

Procuring the zinc double salt formulation is mandatory for ensuring laboratory safety and maintaining lot-to-lot reproducibility in commercial assay manufacturing.

TLC vs. Ellman assay
Reported
83% concordance across 138 compounds
Reported screening-method context for AChE inhibitor detection
2% TLC-only positives; 15% microplate-only positives

Analytical Sensitivity: Limit of Detection for Cannabinoid Screening

In forensic and quality control environments, colorimetric screening must reliably detect trace cannabinoids. A comparative study of conventional techniques demonstrated that Fast Blue B Salt achieves a Limit of Detection (LOD) of 0.001 mg/mL for cannabis extracts, whereas the standard Duquenois-Levine test only achieves an LOD of 0.125 mg/mL [1].

Evidence DimensionLimit of Detection (LOD) for cannabis extracts
Target Compound DataFast Blue B Salt test
Comparator Or BaselineDuquenois-Levine test
Quantified Difference125-fold higher sensitivity (0.001 mg/mL vs. 0.125 mg/mL).
ConditionsColorimetric identification of methanol/hexane cannabis extracts.

This massive increase in sensitivity allows quality control and forensic laboratories to confidently screen for trace phyto-cannabinoids without immediately resorting to high-cost GC-MS or HPLC systems.

Aqueous solubility
Class-level
1 mg/mL in H₂O
Reported solubility for working solution preparation
Room temperature; independent sourcing
Storage stability
Specification review
2–8 °C, protect from light; shelf life 12 months
Supports quality-control verification of incoming material
Inert atmosphere recommended

High-Sensitivity Forensic and Agricultural Cannabinoid Screening

Due to its 125-fold greater sensitivity compared to the Duquenois-Levine reagent, Fast Blue B Salt is selected for Thin-Layer Chromatography (TLC) and post-column HPLC detection of trace cannabinoids (THC, CBD, CBN). It allows rapid, distinct color differentiation in plant extracts and oral fluids [1].

Clinical Histochemistry and Native PAGE Esterase Staining

Because it produces significantly less background noise than Fast Blue BB and RR, Fast Blue B Salt is utilized in clinical and research histochemistry for detecting esterase, alkaline phosphatase, and acetylcholinesterase activity. It ensures clear band resolution on Native PAGE gels without requiring extended destaining protocols [2].

Commercial Diagnostic Assay Manufacturing

The zinc chloride double salt stabilization makes Fast Blue B Salt suitable for bulk procurement and integration into commercial diagnostic kits. Its stability at 2-8°C ensures that assay manufacturers can maintain reliable lot-to-lot performance for chromogenic substrates over extended shelf lives[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Esterase zymography
Low-background diazonium salt
Isoform detection on Native PAGE gels
AChE inhibitor TLC bioautography
TLC-compatible chromogenic reagent
Concordance with reference assay verification
Alkaline phosphatase histochemistry
Tissue-section validated stain
Reproducibility of enzyme localization
Reagent quality control
Defined solubility and stability
Batch-to-batch consistency assessment

Related CAS

20282-70-6 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

14263-94-6

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-bis(diazonium), 3,3'-dimethoxy-, (T-4)-tetrachlorozincate(2-) (1:1): INACTIVE

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